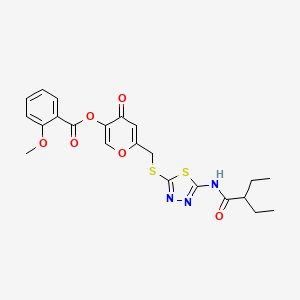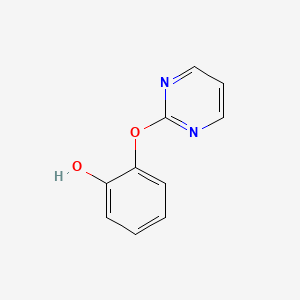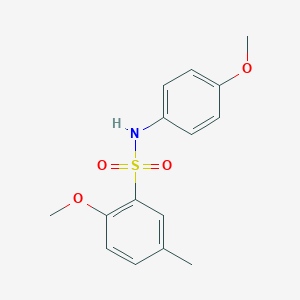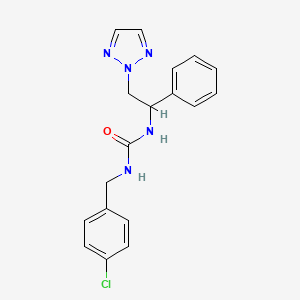
1-(4-chlorobenzyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea is a compound that belongs to the class of urea derivatives. It is a white to off-white crystalline powder that is soluble in organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Aplicaciones Científicas De Investigación
Corrosion Inhibition Performance
A study by Mistry et al. (2011) investigated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives, including compounds structurally similar to 1-(4-chlorobenzyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea, for mild steel in 1 N HCl. The compounds exhibited efficient corrosion inhibition through adsorption on the steel surface, forming a protective layer and indicating the potential of such compounds in corrosion protection applications (Mistry, Patel, Patel, & Jauhari, 2011).
Synthesis and Characterization
Singh et al. (2015) reported on the synthesis, characterization, and antimicrobial activity of 4-aminoazobenzene-derived silatranes with urea linkers. These compounds, featuring urea functionalities, demonstrated modest antimicrobial properties. This research showcases the synthetic versatility of urea derivatives in creating compounds with potential biological applications (Singh, Saroa, Girdhar, Rani, Choquesillo-Lazarte, & Sahoo, 2015).
Green Synthesis of Heterocycles
Dawle et al. (2012) focused on the green synthesis of novel heterocycles carrying triazole derivatives of dihydropyrimidine, employing 1,3-dicarbonyl compounds, aldehyde, and urea or thiourea. This study illustrates the application of green chemistry principles in the synthesis of complex molecules, highlighting the role of urea derivatives in facilitating environmentally friendly chemical reactions (Dawle, Mathapati, Bondge, & Momin, 2012).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[1-phenyl-2-(triazol-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c19-16-8-6-14(7-9-16)12-20-18(25)23-17(13-24-21-10-11-22-24)15-4-2-1-3-5-15/h1-11,17H,12-13H2,(H2,20,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPADDDSUABIBJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2399649.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2399654.png)
![5,6-Dimethyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2399655.png)
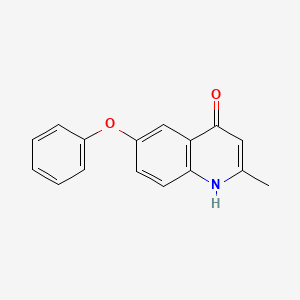
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-chlorobenzamide](/img/structure/B2399658.png)
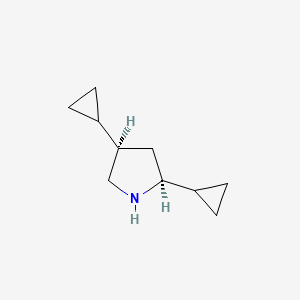

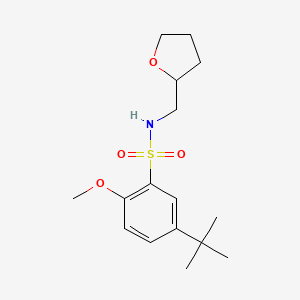
![4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide](/img/structure/B2399665.png)
![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide](/img/structure/B2399666.png)
![8-ethyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399668.png)
